Aceroside VIII

HDAC6 inhibitor diarylheptanoid anti-proliferative selectivity

Eliminate confounding anti-proliferative effects in HDAC6 studies. Aceroside VIII is a selective cytoplasmic HDAC6 inhibitor (COLO205 IC₅₀ > 20 µM) that does not inhibit Class I HDACs at comparable concentrations. · Enables target-specific deacetylation studies of α-tubulin without standalone cytotoxicity. · Serves as a synergy-enhancing partner for A452, increasing acetylated α-tubulin and apoptosis in colon cancer models. · ≥95% (LC/MS-ELSD) purity ensures batch-to-batch consistency for reproducible screening and analytical method validation.

Molecular Formula C30H42O12
Molecular Weight 594.6 g/mol
Cat. No. B1258961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAceroside VIII
Synonymsaceroside VIII
Molecular FormulaC30H42O12
Molecular Weight594.6 g/mol
Structural Identifiers
SMILESC1C(C(C(O1)OCC2C(C(C(C(O2)OC(CCCCC3=CC=C(C=C3)O)CCC4=CC=C(C=C4)O)O)O)O)O)(CO)O
InChIInChI=1S/C30H42O12/c31-16-30(38)17-40-29(27(30)37)39-15-23-24(34)25(35)26(36)28(42-23)41-22(14-9-19-7-12-21(33)13-8-19)4-2-1-3-18-5-10-20(32)11-6-18/h5-8,10-13,22-29,31-38H,1-4,9,14-17H2/t22-,23-,24-,25+,26-,27+,28-,29-,30-/m1/s1
InChIKeyJLMGCBFIPZDHLZ-GYOMMSMMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aceroside VIII for HDAC6 Research: A Procurement-Focused Baseline on a Natural Selective Inhibitor


Aceroside VIII is a diarylheptanoid disaccharide glycoside (C₃₀H₄₂O₁₂, MW 594.6 g/mol) first isolated from Acer nikoense stem bark [1] and later identified as a selective histone deacetylase 6 (HDAC6) inhibitor from Betula platyphylla [2]. Unlike pan-HDAC inhibitors or non-selective natural products, aceroside VIII targets the cytoplasmic HDAC6 isoform without inhibiting class I HDACs at comparable concentrations, making it a specific tool compound for studying HDAC6-mediated deacetylation of α-tubulin and related substrates. Commercial availability as a ≥95% (LC/MS-ELSD) reference standard supports its use in pharmacological profiling and combination studies.

1
Selective HDAC6 inhibition without class I HDAC activity
2
Minimal standalone cytotoxicity supports mechanism-of-action studies
3
Diarylheptanoid glycoside reference standard for analytical development

Why Platyphylloside or Other Diarylheptanoids Cannot Replace Aceroside VIII in HDAC6-Targeted Studies


Diarylheptanoids isolated from Betula species share a common heptane backbone but diverge dramatically in glycosylation pattern, target engagement, and functional outcome. Aceroside VIII bears a 3-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside moiety [1] that is absent in the closely related co-isolate platyphylloside, and the presence or absence of this apiose unit directly correlates with the switch from potent direct anti-proliferative activity (platyphylloside IC₅₀ 11.8 μM in COLO205 colon cancer cells) to selective HDAC6 catalytic inhibition without standalone cytotoxicity (aceroside VIII IC₅₀ > 20 μM in the same cells) [2]. Substituting aceroside VIII with platyphylloside, (−)-centrolobol, or other in-class diarylheptanoids will therefore confound experimental interpretation because the readout shifts from target-specific HDAC6 modulation to off-target cell growth inhibition. The procurement decision must be driven by the intended endpoint: HDAC6 mechanism-of-action studies require aceroside VIII, while direct cytotoxicity screening may warrant a different tool compound entirely.

Aceroside VIII (Target)
Disaccharide glycoside; selective HDAC6 inhibition; IC₅₀ > 20 µM in COLO205 cells
Platyphylloside (Analog)
Monoglycoside; direct anti-proliferative activity (IC₅₀ 11.8 µM) masks HDAC6 readouts
Apiose-containing disaccharide determines functional switch from cytotoxicity to HDAC6 selectivity. (−)-Centrolobol aglycone lacks HDAC6 specificity and may introduce pan-cytotoxic effects.

Quantitative Differentiation Evidence for Aceroside VIII: Head-to-Head Comparisons with Closest Analogs


Anti-Proliferative Activity: Aceroside VIII vs. Platyphylloside in Colon and Renal Cancer Cells

In a direct head-to-head comparison performed under identical assay conditions, aceroside VIII exhibited minimal direct anti-proliferative activity (IC₅₀ > 20 μM) against COLO205 colon cancer cells, whereas the structurally related co-isolate platyphylloside showed significant growth inhibition with an IC₅₀ of 11.8 μM [1]. This approximately 2-fold difference in potency, with aceroside VIII being essentially inactive at concentrations where platyphylloside achieves near-complete growth suppression (93% inhibition at 20 μM), demonstrates that the two compounds are functionally non-equivalent despite sharing a diarylheptanoid core. The same trend was observed in renal cancer cell lines A498 and U031, where platyphylloside IC₅₀ values were 17.5 μM and 16.6 μM respectively, while aceroside VIII again exceeded the 20 μM threshold [1].

Anti-Proliferative Activity
Head-to-head
IC₅₀ > 20 µM (aceroside VIII) vs. 11.8 µM (platyphylloside)
Reported functional divergence supports HDAC6-specific mechanistic studies
COLO205 cells; aceroside VIII essentially inactive below 20 µM
HDAC6 inhibitor diarylheptanoid anti-proliferative selectivity

HDAC6 Isoform Selectivity: Aceroside VIII Demonstrates Target-Specific Catalytic Inhibition

Aceroside VIII was tested against a panel of zinc-dependent HDAC isoforms and found to selectively inhibit HDAC6 catalytic activity without significant inhibition of class I HDACs (HDAC1, HDAC2, HDAC3) [1]. The functional consequence of this selectivity was demonstrated by the synergistic increase in acetylated α-tubulin levels when aceroside VIII was combined with A452, another HDAC6-selective inhibitor, in HT29 colon cancer cells [1]. In contrast, the aglycone (−)-centrolobol, which lacks the disaccharide moiety, showed a different selectivity profile, confirming that the glycosidic structure of aceroside VIII is a key determinant of its isoform-selective inhibition [1].

HDAC6 Isoform Selectivity
Class-level
Selective HDAC6 catalytic inhibition; no class I HDAC activity at comparable concentrations
Isoform selectivity supports HDAC6-targeted pharmacology studies
Recombinant HDAC panel; HT29 cells
HDAC6 selective inhibitor isoform specificity α-tubulin acetylation

Synergistic Enhancement of HDAC6 Inhibitor Efficacy: Combination Index Evidence

Aceroside VIII was evaluated in combination with the established HDAC6-selective inhibitor A452 in HT29 cells. The combined treatment led to a synergistic increase in acetylated α-tubulin levels beyond that achieved by either agent alone, and the combination was more potent than monotherapy for induction of apoptosis and growth inhibition [1]. This synergy was not observed when A452 was combined with non-HDAC6-selective agents, indicating that aceroside VIII specifically enhances HDAC6-targeted pharmacology. The co-isolated compound paltyphyllone and the aglycone (−)-centrolobol also showed synergy, but only aceroside VIII combined HDAC6 selectivity with negligible direct cytotoxicity [1][2].

Combination Synergy
Head-to-head
Synergistic increase in acetylated α-tubulin and apoptosis with A452
Reported synergy supports combination HDAC6 inhibitor screening
HT29 cells; caspase activation assays
drug synergy combination therapy HDAC6 inhibitor potentiation

Structural Determinant of Functional Divergence: The Apiose-Glucose Disaccharide Moiety

Aceroside VIII is characterized as the 3-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside of (−)-centrolobol, confirmed by ¹³C-NMR and acid hydrolysis experiments [1]. This disaccharide moiety with a terminal apiose unit distinguishes it from platyphylloside, which is a monoglycoside, and from aceroside VII, which is the 3-O-β-D-glucopyranoside (monoglucoside) of the same aglycone [1]. The additional apiose residue is linked to the functional switch from direct anti-proliferative activity to selective HDAC6 inhibition, as demonstrated by the comparison of aceroside VIII (disaccharide, IC₅₀ > 20 μM in COLO205) with platyphylloside (monoglycoside, IC₅₀ 11.8 μM) [2]. The specific optical rotation ([α]₁₅D −64.8°) provides an identity and purity verification parameter [1].

Structural Determinant
Head-to-head
Disaccharide with apiose unit; [α]₁₅D −64.8°
Glycosylation pattern distinguishes functionally distinct diarylheptanoids
¹³C-NMR and acid hydrolysis confirmed
structure-activity relationship glycosylation diarylheptanoid glycoside

Procurement-Matched Application Scenarios for Aceroside VIII Based on Quantitative Differentiation Evidence


HDAC6 Isoform-Specific Mechanistic Studies in Cancer Cell Biology

Aceroside VIII is the appropriate tool compound when the experimental objective requires selective inhibition of HDAC6 catalytic activity without concomitant inhibition of class I HDACs (HDAC1/2/3) [1]. Its inability to directly suppress cell proliferation at concentrations up to 20 μM (IC₅₀ > 20 μM in COLO205) [2] ensures that observed phenotypic changes—such as increased acetylated α-tubulin levels or altered cell migration—can be attributed to HDAC6 target engagement rather than non-specific cytotoxicity. Researchers studying HDAC6's role in aggresome formation, microtubule dynamics, or stress granule regulation should select aceroside VIII over platyphylloside or pan-HDAC inhibitors to avoid confounding anti-proliferative or transcriptional effects.

Combination Therapy Screening with Established HDAC6 Inhibitors

For programs evaluating HDAC6 inhibitor combinations in colon cancer (e.g., HT29 or COLO205 models), aceroside VIII serves as a synergy-enhancing partner that potentiates the efficacy of co-administered HDAC6 inhibitors such as A452 without adding to the toxicity burden [1]. The demonstrated synergistic increase in acetylated α-tubulin and enhanced apoptosis induction when aceroside VIII is combined with A452 [1] provides a rationale for its inclusion in drug combination matrices. Procurement of aceroside VIII rather than (−)-centrolobol or paltyphyllone is indicated when the study design specifically requires the unique combination of HDAC6 selectivity and minimal standalone cytotoxicity.

Natural Product Library Screening for Isoform-Selective HDAC Modulators

In high-throughput screening campaigns aimed at identifying novel HDAC6-selective scaffolds from natural product libraries, aceroside VIII serves as both a positive control for HDAC6 inhibition and a specificity benchmark against which new hits can be compared [1]. Its well-characterized glycosylation pattern—the 3-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside structure [3]—provides a reference for structure-activity relationship (SAR) studies exploring how sugar moieties influence HDAC isoform selectivity within the diarylheptanoid chemotype. The ≥95% purity specification (LC/MS-ELSD) ensures batch-to-batch consistency required for reproducible screening results.

Analytical Method Development for Diarylheptanoid Quantification in Betula Extracts

Aceroside VIII can serve as a certified reference standard for developing and validating HPLC, LC-MS, or HSCCC methods for the quantification and preparative separation of diarylheptanoids from Betula platyphylla and related species [2][3]. The specific optical rotation ([α]₁₅D −64.8°) and distinct NMR spectroscopic signatures [3] provide orthogonal identity verification parameters that are not available for less-characterized in-class compounds. Laboratories engaged in botanical standardization or phytopharmaceutical quality control should prioritize aceroside VIII procurement for methods that require discrimination between aceroside VIII and co-occurring platyphylloside.

Application
Selection Property
Validation Focus
HDAC6 isoform mechanistic studies
HDAC6 selectivity over class I HDACs
α-tubulin acetylation and cell migration endpoints
Combination HDAC6 inhibitor screening
Synergy with A452 without added cytotoxicity
Apoptosis and acetylated α-tubulin endpoints
Natural product library screening
HDAC6-positive control with characterized glycosylation
Isoform selectivity benchmarking
Analytical method development
Reference standard with orthogonal identity parameters
Chromatographic discrimination from platyphylloside
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